molecular formula C24H25F2NO4 B12999898 (2R)-3-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

(2R)-3-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B12999898
M. Wt: 429.5 g/mol
InChI Key: RMSWMCCCXPTECG-OAQYLSRUSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorocyclohexyl moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps, including the protection of amino groups, introduction of the difluorocyclohexyl group, and formation of the propanoic acid backbone. Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), difluorocyclohexane, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, it could be used as a probe or ligand in studies involving protein interactions, enzyme activity, or cellular signaling pathways.

Medicine

In medicine, this compound may have potential as a therapeutic agent or as a component in drug delivery systems. Its ability to interact with specific molecular targets makes it a candidate for further investigation.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways and result in various physiological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Fmoc-protected amino acids and difluorocyclohexyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid lies in its combination of the Fmoc protecting group and the difluorocyclohexyl moiety. This combination imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C24H25F2NO4

Molecular Weight

429.5 g/mol

IUPAC Name

(2R)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H25F2NO4/c25-24(26)11-9-15(10-12-24)13-21(22(28)29)27-23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,27,30)(H,28,29)/t21-/m1/s1

InChI Key

RMSWMCCCXPTECG-OAQYLSRUSA-N

Isomeric SMILES

C1CC(CCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F

Canonical SMILES

C1CC(CCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F

Origin of Product

United States

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